molecular formula C22H21NO5S B15000090 3-(3,4-dimethoxyphenyl)-7-(3-hydroxy-4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one CAS No. 1011407-64-9

3-(3,4-dimethoxyphenyl)-7-(3-hydroxy-4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B15000090
CAS No.: 1011407-64-9
M. Wt: 411.5 g/mol
InChI Key: WRWFVCQZWJKGTR-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHOXYPHENYL)-7-(3-HYDROXY-4-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound characterized by its unique structure, which includes both methoxy and hydroxy functional groups attached to a thienopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-7-(3-HYDROXY-4-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted phenyl and thienopyridine precursors. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHOXYPHENYL)-7-(3-HYDROXY-4-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

3-(3,4-DIMETHOXYPHENYL)-7-(3-HYDROXY-4-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-7-(3-HYDROXY-4-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3,4-DIMETHOXYPHENYL)-7-(3-HYDROXY-4-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE apart from similar compounds is its specific arrangement of functional groups and the thienopyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

1011407-64-9

Molecular Formula

C22H21NO5S

Molecular Weight

411.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-(3-hydroxy-4-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C22H21NO5S/c1-26-17-6-4-12(8-16(17)24)14-10-20(25)23-21-15(11-29-22(14)21)13-5-7-18(27-2)19(9-13)28-3/h4-9,11,14,24H,10H2,1-3H3,(H,23,25)

InChI Key

WRWFVCQZWJKGTR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC=C3C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

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